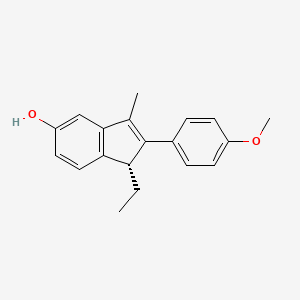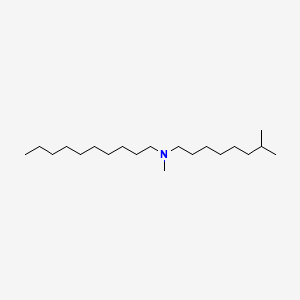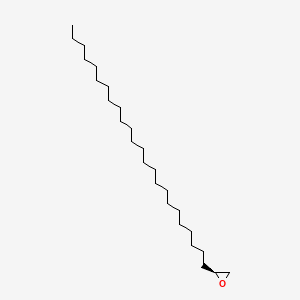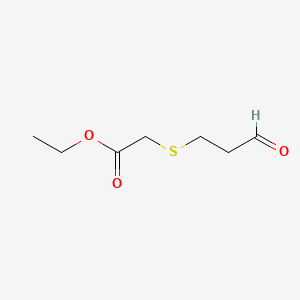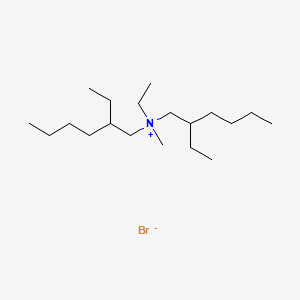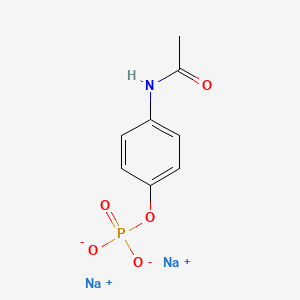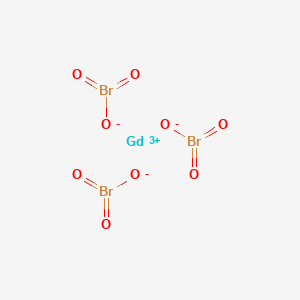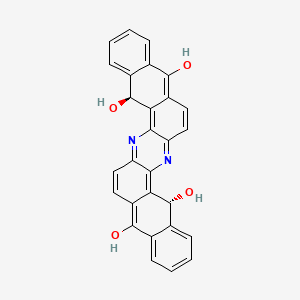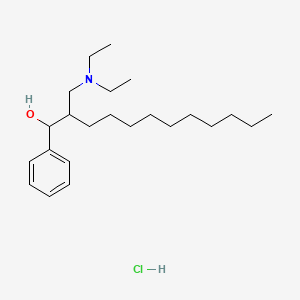
2,3,4,5-Tetramethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetramethylhexane is an organic compound with the molecular formula C₁₀H₂₂. It is a branched alkane, which means it consists of a chain of carbon atoms with four methyl groups attached at the 2nd, 3rd, 4th, and 5th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethylhexane can be achieved through various methods. One common approach involves the alkylation of smaller alkanes or alkenes. For example, the reaction of this compound can be synthesized from the reaction of 2,3,4,5-tetramethylhexene with hydrogen in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of the corresponding alkenes. This process is carried out under high pressure and temperature conditions using catalysts such as platinum or palladium to facilitate the hydrogenation reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetramethylhexane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a metal catalyst such as platinum or palladium.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and halogenating agents (e.g., N-bromosuccinimide).
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetramethylhexane has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetramethylhexane involves its interactions with molecular targets such as enzymes and cell membranes. The compound’s branched structure allows it to interact with hydrophobic regions of proteins and lipids, potentially affecting their function and stability . The pathways involved in these interactions are still under investigation, but they may include alterations in membrane fluidity and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,4-Tetramethylhexane: Another branched alkane with a similar molecular formula but different branching pattern.
2,2,5,5-Tetramethylhexane: A branched alkane with methyl groups at the 2nd and 5th positions.
3,3,4,4-Tetramethylhexane: A branched alkane with methyl groups at the 3rd and 4th positions.
Uniqueness
2,3,4,5-Tetramethylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties. This compound’s structure results in a higher degree of steric hindrance, which can influence its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
52897-15-1 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
2,3,4,5-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-7(2)9(5)10(6)8(3)4/h7-10H,1-6H3 |
InChI-Schlüssel |
BHGNYYIOYPFWKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


